molecular formula C22H19N7O2 B10928069 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10928069
M. Wt: 413.4 g/mol
InChI Key: GTOZMMSXBWKTSU-UHFFFAOYSA-N
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Description

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes pyrazole and isoxazolo[5,4-b]pyridine moieties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. Common synthetic routes include:

    Cyclization Reactions: Utilizing cyclization reactions to form the pyrazole ring.

    Condensation Reactions: Condensation of the pyrazole with the isoxazole moiety under controlled conditions.

    Functional Group Transformations: Introduction of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole and isoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N7O2

Molecular Weight

413.4 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19N7O2/c1-13-8-9-29(26-13)17-6-4-16(5-7-17)24-21(30)18-10-19(15-11-23-28(3)12-15)25-22-20(18)14(2)27-31-22/h4-12H,1-3H3,(H,24,30)

InChI Key

GTOZMMSXBWKTSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CN(N=C5)C

Origin of Product

United States

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